molecular formula C8H4Br2F4O B2679496 1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene CAS No. 2185840-24-6

1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B2679496
CAS No.: 2185840-24-6
M. Wt: 351.921
InChI Key: ZTRJNLUOAZZONB-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H4Br2F4O It is a derivative of benzene, where the benzene ring is substituted with a bromo group and a 2-bromo-1,1,2,2-tetrafluoroethoxy group

Scientific Research Applications

1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

The synthesis of 1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromo-1,1,2,2-tetrafluoroethanol.

    Reaction with Benzene Derivative: The 2-bromo-1,1,2,2-tetrafluoroethanol is then reacted with a benzene derivative that has a bromo substituent at the ortho position.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo groups can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Common Reagents and Conditions: Typical reagents include nucleophiles like sodium methoxide for substitution reactions. The reactions are often carried out under reflux conditions to ensure complete conversion.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide would yield methoxy-substituted derivatives.

Mechanism of Action

The mechanism by which 1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene exerts its effects depends on the specific application. In general, the compound interacts with molecular targets through its bromo and tetrafluoroethoxy groups, which can form various types of chemical bonds and interactions. These interactions can influence biochemical pathways and molecular functions, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene can be compared with other similar compounds, such as:

    1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene: Lacks the additional bromo group, leading to different reactivity and applications.

    2-Bromo-1,1,2,2-tetrafluoroethoxybenzene: Similar structure but different substitution pattern, affecting its chemical properties and uses.

    1-Bromo-2-chlorobenzene: Contains a chlorine substituent instead of the tetrafluoroethoxy group, resulting in different chemical behavior.

Properties

IUPAC Name

1-bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4O/c9-5-3-1-2-4-6(5)15-8(13,14)7(10,11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRJNLUOAZZONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(C(F)(F)Br)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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